![molecular formula C11H17N3O B1518763 N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide CAS No. 1170071-25-6](/img/structure/B1518763.png)
N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide
Overview
Description
“N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide” is a chemical compound with the CAS Number: 1170071-25-6 . It has a molecular weight of 207.28 and its IUPAC name is N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide .
Molecular Structure Analysis
The InChI code for “N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide” is 1S/C11H17N3O/c15-11(9-14-8-4-7-12-14)13-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,13,15) .Physical And Chemical Properties Analysis
“N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide” is a powder with a predicted boiling point of 416.7±24.0 °C and a predicted density of 1.21±0.1 g/cm3 . Its pKa is predicted to be 14.63±0.20 .Scientific Research Applications
Antimicrobial Activity
N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide: derivatives have been explored for their potential as antimicrobial agents. The pyrazole moiety is known to exhibit significant antibacterial and antifungal properties, making it a valuable component in the development of new antimicrobial drugs .
Anti-inflammatory and Analgesic Applications
The compound’s structural similarity to known anti-inflammatory agents suggests that it may possess anti-inflammatory and analgesic activities. This could be particularly useful in the treatment of chronic inflammatory diseases and pain management .
Anticancer Potential
Pyrazole derivatives have shown promise in anticancer research, with some compounds exhibiting inhibitory effects on various cancer cell lines. The presence of the pyrazole ring in N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide could be leveraged to develop novel antitumor agents .
Antiviral Properties
Research into imidazole and pyrazole compounds has indicated potential antiviral properties. This suggests that N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide could be used as a scaffold for synthesizing new antiviral drugs, especially in the context of emerging viral infections .
Agrochemical Applications
The pyrazole ring is a common feature in many agrochemicals due to its herbicidal and insecticidal activities. As such, N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide could serve as a precursor or active ingredient in the development of new agrochemical formulations .
Organometallic Chemistry and Catalysis
Pyrazole-based ligands, like N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide , are of interest in organometallic chemistry for their ability to form stable complexes with various metals. These complexes can be applied in catalysis, potentially enhancing the efficiency of chemical reactions .
Drug Discovery and Medicinal Chemistry
The versatility of the pyrazole ring makes it a valuable building block in drug discoveryN-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide can be modified to create a wide range of pharmacologically active compounds with diverse therapeutic applications .
Neurological Research
Compounds containing the pyrazole moiety have been associated with neuroprotective effects. This opens up possibilities for N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide to be used in the development of treatments for neurodegenerative diseases or as a tool in neurological research .
properties
IUPAC Name |
N-cyclohexyl-2-pyrazol-1-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-11(9-14-8-4-7-12-14)13-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNIKYNUDKESIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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